molecular formula C27H29NO5 B11137160 4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one

4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one

Cat. No.: B11137160
M. Wt: 447.5 g/mol
InChI Key: WESAQTPLXOWFLX-UHFFFAOYSA-N
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Description

4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

    Substitution Reactions:

    Addition of the Morpholino Group: The 3-[3-oxo-3-(2-phenylmorpholino)propyl] group is introduced via nucleophilic substitution reactions, often using reagents like phenylmorpholine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to perform the synthesis in stages, ensuring high purity and yield.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of hydroxy or keto derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

    Anti-inflammatory and Anticancer Properties: Research indicates potential anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one: Lacks the morpholino group, resulting in different biological activities.

    3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one: Lacks the methyl and allyl groups, affecting its chemical reactivity and applications.

Uniqueness

4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

4-methyl-7-(2-methylprop-2-enoxy)-3-[3-oxo-3-(2-phenylmorpholin-4-yl)propyl]chromen-2-one

InChI

InChI=1S/C27H29NO5/c1-18(2)17-32-21-9-10-22-19(3)23(27(30)33-24(22)15-21)11-12-26(29)28-13-14-31-25(16-28)20-7-5-4-6-8-20/h4-10,15,25H,1,11-14,16-17H2,2-3H3

InChI Key

WESAQTPLXOWFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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